Cyproterone Acetate-13C2,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

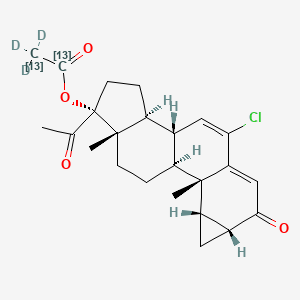

Structure

3D Structure

Properties

Molecular Formula |

C24H29ClO4 |

|---|---|

Molecular Weight |

421.9 g/mol |

IUPAC Name |

[(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] 2,2,2-trideuterioacetate |

InChI |

InChI=1S/C24H29ClO4/c1-12(26)24(29-13(2)27)8-6-16-14-10-20(25)19-11-21(28)15-9-18(15)23(19,4)17(14)5-7-22(16,24)3/h10-11,14-18H,5-9H2,1-4H3/t14-,15+,16-,17-,18-,22-,23-,24-/m0/s1/i2+1D3,13+1 |

InChI Key |

UWFYSQMTEOIJJG-AEPOZUCSSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])[13C](=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)Cl)C)C(=O)C |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Cyproterone Acetate-13C2,d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyproterone Acetate-13C2,d3, an isotopically labeled form of the potent antiandrogen and progestin, Cyproterone Acetate (CPA). This document is intended for professionals in pharmaceutical research and development, offering detailed information on its properties, applications, and the methodologies for its use.

Core Concepts: Understanding this compound

This compound is a stable isotope-labeled version of Cyproterone Acetate, a synthetic steroidal compound. The labeling involves the incorporation of two Carbon-13 (¹³C) atoms and three deuterium (B1214612) (²H or d) atoms into the molecule. This isotopic enrichment makes it an invaluable tool in analytical chemistry, particularly in pharmacokinetic and metabolic studies where it serves as an internal standard for the accurate quantification of Cyproterone Acetate in biological matrices.

The physical and chemical properties of this compound are nearly identical to those of the unlabeled compound, ensuring it behaves similarly during sample preparation and analysis. Its primary utility lies in its distinct mass, which allows it to be differentiated from the unlabeled analyte by mass spectrometry.

Physicochemical and Pharmacokinetic Properties

The following tables summarize the key physicochemical and pharmacokinetic parameters of Cyproterone Acetate. It is important to note that most of these data pertain to the unlabeled parent compound, as the isotopic labeling does not significantly alter these properties.

Table 1: Physicochemical Properties of Cyproterone Acetate

| Property | Value |

| Molecular Formula (Unlabeled) | C₂₄H₂₉ClO₄ |

| Molecular Weight (Unlabeled) | 416.94 g/mol |

| Molecular Formula (Labeled) | C₂₂¹³C₂H₂₆D₃ClO₄ |

| Molecular Weight (Labeled) | 421.94 g/mol |

| Melting Point | Approximately 210°C |

| Solubility | Insoluble in water, very soluble in chloroform, freely soluble in acetone, and soluble in methanol (B129727). |

Table 2: Pharmacokinetic Properties of Cyproterone Acetate

| Parameter | Value |

| Bioavailability (Oral) | Complete |

| Time to Peak Plasma Concentration (Tmax) | 3 to 4 hours |

| Plasma Protein Binding | ~93% (primarily to albumin) |

| Metabolism | Primarily hepatic, via CYP3A4-mediated hydroxylation. |

| Major Metabolite | 15β-hydroxycyproterone acetate |

| Elimination Half-Life | 38 ± 5 hours |

| Excretion | Approximately 60% in feces and 33% in urine. |

Mechanism of Action of Cyproterone Acetate

Cyproterone Acetate exerts its effects through a dual mechanism:

-

Antiandrogenic Activity : CPA is a competitive antagonist of the androgen receptor (AR).[1] It binds to the AR, preventing the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1] This blockade inhibits the downstream signaling pathways that promote the growth of androgen-sensitive tissues.[1]

-

Progestogenic and Antigonadotropic Activity : CPA also possesses potent progestogenic properties.[1] It acts as an agonist at the progesterone (B1679170) receptor, which leads to a negative feedback effect on the hypothalamus and pituitary gland.[1] This results in reduced secretion of luteinizing hormone (LH), which in turn decreases the production of testosterone in the testes.[1]

Signaling Pathway of Cyproterone Acetate's Antiandrogenic Action

Caption: Antiandrogenic mechanism of Cyproterone Acetate.

Metabolism of Cyproterone Acetate

Cyproterone Acetate is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[1] The major metabolic pathway is hydroxylation, leading to the formation of its main active metabolite, 15β-hydroxycyproterone acetate.[1] This metabolite retains significant antiandrogenic activity.[1]

Metabolic Pathway of Cyproterone Acetate

Caption: Primary metabolic pathway of Cyproterone Acetate.

Experimental Protocols: Use of this compound in Bioanalysis

The primary application of this compound is as an internal standard in the quantitative analysis of Cyproterone Acetate in biological samples, such as plasma or serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative, detailed protocol for the validation of such a bioanalytical method.

Objective

To develop and validate a sensitive and specific LC-MS/MS method for the quantification of Cyproterone Acetate in human plasma using this compound as an internal standard.

Materials and Reagents

-

Cyproterone Acetate reference standard

-

This compound (internal standard)

-

HPLC-grade methanol, acetonitrile (B52724), and water

-

Formic acid

-

Human plasma (drug-free)

-

Solid-phase extraction (SPE) cartridges

Instrumentation

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions : Prepare primary stock solutions of Cyproterone Acetate and this compound in methanol at a concentration of 1 mg/mL.

-

Working Solutions : Prepare serial dilutions of the Cyproterone Acetate stock solution with methanol to create working solutions for calibration standards and QC samples. Prepare a working solution of the internal standard at an appropriate concentration.

-

Calibration Standards : Spike drug-free human plasma with the Cyproterone Acetate working solutions to prepare calibration standards at concentrations ranging from, for example, 0.1 to 100 ng/mL.

-

QC Samples : Prepare QC samples in drug-free human plasma at low, medium, and high concentrations.

Sample Preparation (Solid-Phase Extraction)

-

To 200 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution.

-

Vortex mix the samples.

-

Condition an SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with a water/methanol mixture to remove interferences.

-

Elute the analyte and internal standard with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC Column : A suitable C18 reversed-phase column.

-

Mobile Phase : A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate : 0.5 mL/min.

-

Injection Volume : 10 µL.

-

Ionization Mode : Positive electrospray ionization (ESI+).

-

MS/MS Transitions : Monitor the specific precursor-to-product ion transitions for both Cyproterone Acetate and this compound.

Method Validation

The method should be validated according to regulatory guidelines, assessing the following parameters:

-

Selectivity : Analyze blank plasma from multiple sources to ensure no endogenous interferences.

-

Linearity : Analyze calibration standards to establish the concentration range over which the method is linear.

-

Accuracy and Precision : Analyze QC samples at multiple concentrations on different days to determine the intra- and inter-day accuracy and precision.

-

Matrix Effect : Evaluate the effect of the plasma matrix on the ionization of the analyte and internal standard.

-

Recovery : Determine the extraction efficiency of the sample preparation method.

-

Stability : Assess the stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term, and long-term).

Experimental Workflow for Bioanalytical Method Validation

Caption: A typical workflow for the bioanalysis of Cyproterone Acetate.

Conclusion

This compound is an essential tool for researchers and scientists in the field of drug development. Its use as an internal standard in LC-MS/MS bioanalytical methods allows for the highly accurate and precise quantification of Cyproterone Acetate in biological matrices. This technical guide provides a foundational understanding of its properties, the mechanism of action of the parent compound, and a detailed framework for the development and validation of analytical methods utilizing this stable isotope-labeled standard. Adherence to rigorous validation protocols is paramount to ensure the generation of reliable data for pharmacokinetic and clinical studies.

References

Synthesis and Isotopic Labeling of Cyproterone Acetate-13C2,d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for Cyproterone (B1669671) Acetate-13C2,d3, an isotopically labeled version of the potent antiandrogen and progestin, Cyproterone Acetate (B1210297). This labeled compound is an invaluable tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis by mass spectrometry. The synthesis involves the introduction of two Carbon-13 atoms into the steroid's A-ring and a trideuterated acetyl group at the C17α position.

Overview of the Synthetic Strategy

The synthesis of Cyproterone Acetate-13C2,d3 is a multi-step process that begins with a suitable steroid precursor. The core of the strategy involves the construction of the characteristic 1α,2α-methylene and 6-chloro substituents, and the introduction of the isotopic labels at specific, stable positions within the molecule. The Carbon-13 atoms are incorporated into the A-ring of the steroid backbone, while the deuterium (B1214612) atoms are introduced in the final acetylation step.

Key Synthetic Stages:

-

Formation of the 13C2-labeled Pregnadiene Backbone: This involves the use of a ¹³C-labeled synthon to construct the A-ring of the steroid with the desired isotopic enrichment.

-

Introduction of the 6-Chloro and 1α,2α-Methylene Groups: These characteristic functionalities of cyproterone acetate are introduced through a series of stereoselective reactions.

-

Deuterated Acetylation at the C17α Position: The final step involves the esterification of the 17α-hydroxyl group with deuterated acetic anhydride (B1165640) to introduce the d3-label.

-

Purification and Characterization: Each intermediate and the final product must be rigorously purified and characterized to ensure chemical and isotopic purity.

Experimental Protocols

The following protocols are based on established methods for the synthesis of cyproterone acetate and general procedures for isotopic labeling of steroids.

Preparation of Acetic-d3 Anhydride ((CD3CO)2O)

Deuterated acetic anhydride is a key reagent for introducing the trideuterated acetyl group. It can be prepared from the reaction of acetyl chloride with anhydrous sodium acetate-d3 or by the hydration of ketene (B1206846) with acetic acid-d4. A common laboratory-scale preparation involves the reaction of acetyl chloride with sodium acetate-d3. For the purpose of this guide, we will consider the commercially available Acetic anhydride-D₆.[1]

Proposed Synthesis of the 13C2-Labeled Cyproterone Backbone

The synthesis of the 13C2-labeled cyproterone backbone can be adapted from known methods for the synthesis of unlabeled cyproterone acetate, with the introduction of a 13C2-labeled building block at an early stage. A plausible approach involves the use of [1,2-¹³C₂]acetyl chloride to introduce the ¹³C labels into the A-ring of a suitable steroid precursor.[2]

Step 1: Formation of a ¹³C₂-labeled A-ring Intermediate

A suitable steroid precursor, such as a secosteroid with a pre-formed C and D ring, is reacted with [1,2-¹³C₂]acetyl chloride in the presence of a Lewis acid catalyst. This reaction constructs the A-ring with the two Carbon-13 atoms at positions 3 and 4.

Step 2: Subsequent Transformations to form the Pregnadiene System

The resulting ¹³C₂-labeled intermediate undergoes a series of reactions, including cyclization, oxidation, and introduction of the 4,6-diene system, to yield a ¹³C₂-labeled 17α-hydroxypregna-4,6-diene-3,20-dione intermediate. These steps are analogous to those described in patents for the synthesis of unlabeled cyproterone acetate.[3][4]

Step 3: Introduction of the 6-Chloro and 1α,2α-Methylene Groups

The ¹³C₂-labeled 17α-hydroxypregna-4,6-diene-3,20-dione intermediate is then subjected to chlorination at the C6 position, typically using a chlorinating agent like N-chloro-succinimide (NCS). Following chlorination, the 1α,2α-methylene group is introduced via a Simmons-Smith or Corey-Chaykovsky reaction, yielding the ¹³C₂-labeled cyproterone backbone.

Final Deuterated Acetylation

Step 4: Acetylation of the 17α-Hydroxyl Group with Acetic-d3 Anhydride

The ¹³C₂-labeled cyproterone backbone is dissolved in a suitable aprotic solvent, such as pyridine (B92270) or a mixture of dichloromethane (B109758) and a non-nucleophilic base. Acetic-d3 anhydride is added, and the reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Reaction:

¹³C₂-Cyproterone + (CD₃CO)₂O → Cyproterone Acetate-¹³C₂,d₃ + CD₃COOH

Upon completion, the reaction mixture is worked up by washing with dilute acid (e.g., 1M HCl) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

Purification and Characterization

The crude Cyproterone Acetate-¹³C₂,d₃ is purified by column chromatography on silica (B1680970) gel, followed by recrystallization to obtain a product of high chemical and isotopic purity.

Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the final product. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is typically employed.

-

Mass Spectrometry (MS): Confirms the molecular weight of the labeled compound (421.94 g/mol ) and determines the isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule and the positions of the isotopic labels. The absence of a proton signal for the acetyl methyl group in the ¹H NMR spectrum and the enhanced signals for C3 and C4 in the ¹³C NMR spectrum are indicative of successful labeling.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of Cyproterone Acetate-¹³C₂,d₃.

| Parameter | Value | Reference |

| Molecular Formula | C₂₂¹³C₂H₂₆D₃ClO₄ | [5] |

| Molecular Weight | 421.94 g/mol | [5] |

| Isotopic Purity (Deuterium) | >98% | Assumed based on commercial standards |

| Isotopic Purity (Carbon-13) | >99% per position | Assumed based on precursor purity |

| Chemical Purity (HPLC) | >98% | [6] |

| Reaction Step | Reactants | Key Reagents | Expected Yield |

| A-ring formation | Secosteroid precursor | [1,2-¹³C₂]acetyl chloride, Lewis Acid | 60-70% |

| Backbone Synthesis | ¹³C₂-labeled intermediate | NCS, Diazomethane/CH₂I₂, Zn(Cu) | 40-50% (over several steps) |

| Final Acetylation | ¹³C₂-Cyproterone | Acetic-d3 anhydride, Pyridine | 85-95% |

| Overall Yield | Secosteroid precursor | - | 20-30% |

Visualizations

The following diagrams illustrate the synthetic workflow and logical relationships in the preparation of Cyproterone Acetate-¹³C₂,d₃.

Caption: Synthetic workflow for this compound.

References

- 1. isotope.com [isotope.com]

- 2. Synthesis of 3,4-13C2-steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US20040024230A1 - Synthesis of cyproterone acetate - Google Patents [patents.google.com]

- 4. EP1359154A1 - Further syntheses of cyproterone acetate - Google Patents [patents.google.com]

- 5. The mass spectra of 13C labelled methylene derivatives of steroids--IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radiolabelling of steroids: the synthesis of 17α-[4-(14) C]trenbolone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard in Bioanalysis: Cyproterone Acetate-13C2,d3 as an Internal Standard

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly within the realm of liquid chromatography-mass spectrometry (LC-MS), the pursuit of accuracy and precision is paramount. The use of a suitable internal standard (IS) is fundamental to achieving reliable data. Among the various types of internal standards, stable isotope-labeled (SIL) compounds are considered the gold standard. This technical guide delves into the core principles and practical application of Cyproterone Acetate-13C2,d3 as an internal standard for the accurate quantification of Cyproterone Acetate in complex biological matrices.

The Core Principle: Isotope Dilution Mass Spectrometry

The mechanism of action of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry. This technique relies on the addition of a known quantity of the isotopically labeled analyte to the sample at the earliest stage of analysis. Because this compound is chemically identical to the analyte of interest, Cyproterone Acetate, it behaves in the same manner during the entire analytical process, including extraction, chromatography, and ionization.

The key difference lies in its mass. The incorporation of two Carbon-13 (¹³C) isotopes and three Deuterium (²H or d) atoms results in a molecule that is heavier than the native Cyproterone Acetate. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical and physical properties ensure that any variations encountered during the analytical workflow affect both compounds equally.

By measuring the ratio of the analyte's signal to the internal standard's signal, any loss or variation during sample preparation and analysis is effectively normalized, leading to highly accurate and precise quantification.

Physicochemical Properties

A fundamental aspect of the efficacy of a stable isotope-labeled internal standard is its near-identical physicochemical properties to the analyte.

| Property | Cyproterone Acetate | This compound |

| Molecular Formula | C₂₄H₂₉ClO₄ | C₂₂¹³C₂H₂₆D₃ClO₄ |

| Molecular Weight | ~416.9 g/mol | ~421.9 g/mol |

| Chemical Structure | Identical (apart from isotopic substitution) | Identical (apart from isotopic substitution) |

| Polarity | Identical | Identical |

| Ionization Efficiency | Nearly Identical | Nearly Identical |

| Chromatographic Retention Time | Nearly Identical | Nearly Identical |

Experimental Protocol: A Representative LC-MS/MS Method

While specific applications can vary, the following protocol outlines a typical bioanalytical method for the quantification of Cyproterone Acetate in human plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of a 100 ng/mL solution of this compound in methanol (B129727) (internal standard working solution).

-

Vortex the mixture for 10 seconds.

-

Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

Liquid Chromatography Conditions

| Parameter | Value |

| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 40% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 40% B and equilibrate for 1 minute |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions

| Parameter | Value |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Multiple Reaction Monitoring (MRM) Transitions | |

| Cyproterone Acetate | Q1: 417.2 m/z -> Q3: 357.1 m/z |

| This compound | Q1: 422.2 m/z -> Q3: 362.1 m/z |

| Collision Energy | Optimized for each transition (typically 15-25 eV) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Data Presentation: Expected Method Validation Results

The following tables represent the expected performance of a validated bioanalytical method using this compound as an internal standard.

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Cyproterone Acetate | 0.1 - 100 | > 0.995 |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |

| LLOQ | 0.1 | 0.098 | 98.0 | < 15 |

| Low | 0.3 | 0.295 | 98.3 | < 10 |

| Medium | 10 | 10.2 | 102.0 | < 8 |

| High | 80 | 79.5 | 99.4 | < 7 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |

| Low | 0.3 | 92.5 | 98.7 |

| High | 80 | 94.1 | 101.2 |

Mandatory Visualizations

An In-depth Technical Guide to the Physical and Chemical Properties of Cyproterone Acetate-13C2,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the isotopically labeled compound, Cyproterone Acetate-13C2,d3. Due to the limited availability of specific experimental data for this labeled variant, this guide also incorporates data from its unlabeled counterpart, Cyproterone Acetate, as a close scientific proxy. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific fields.

Introduction

This compound is a stable isotope-labeled version of Cyproterone Acetate, a potent anti-androgen and progestin. The incorporation of two Carbon-13 atoms and three deuterium (B1214612) atoms provides a distinct mass signature, making it an invaluable tool in pharmacokinetic studies, metabolic research, and as an internal standard for quantitative analysis by mass spectrometry. Understanding its fundamental physical and chemical characteristics is crucial for its effective application in these research areas.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. The data for the unlabeled Cyproterone Acetate are included for comparative purposes and are expected to be very similar to the labeled compound.

Table 1: General and Physical Properties of this compound and Cyproterone Acetate

| Property | This compound | Cyproterone Acetate |

| Chemical Name | [(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] 2,2,2-trideuterioacetate-1,2-13C2 | (1β,2β)-17-(Acetyloxy)-6-chloro-1,2-dihydro-3'H-cyclopropa[1][2]pregna-1,4,6-triene-3,20-dione |

| Molecular Formula | C₂₂¹³C₂H₂₆D₃ClO₄[3][4][5][6][7][8] | C₂₄H₂₉ClO₄ |

| Molecular Weight | 421.94 g/mol [3][4][5][6][7][8] | 416.94 g/mol |

| CAS Number | Not available | 427-51-0 |

| Appearance | Crystalline solid | White to Off-White Crystalline Solid |

| Melting Point | Not available | 200-201 °C |

| Boiling Point | Not available | ~525.9 °C at 760 mmHg (estimated) |

| Storage Temperature | -20°C[3] | Room temperature, protected from light and moisture |

Table 2: Solubility Data of Cyproterone Acetate

| Solvent | Solubility |

| Water | Practically insoluble |

| Methylene Chloride | Very soluble |

| Acetone | Very soluble |

| Methanol (B129727) | Soluble |

| Ethanol | Sparingly soluble |

| Chloroform | Soluble |

| Ethyl Acetate | Soluble |

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not publicly available. However, based on standard laboratory practices for isotopically labeled compounds and analytical methods for the unlabeled form, the following general procedures can be inferred.

General Analytical Methodology

High-Performance Liquid Chromatography (HPLC-UV)

A common method for the analysis of Cyproterone Acetate in bulk drug and pharmaceutical formulations is reverse-phase HPLC with UV detection.

-

Column: C18, 5 µm particle size, e.g., 250 mm x 4.6 mm.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water is typically used. A common ratio is 60:40 (v/v).

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection: UV spectrophotometer at a wavelength of 281 nm.

-

Sample Preparation: The sample is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of Cyproterone Acetate in biological matrices such as plasma, a more sensitive and selective method like LC-MS/MS is employed. This compound serves as an ideal internal standard in such assays.

-

Chromatography: Reverse-phase chromatography with a C18 column.

-

Mobile Phase: Gradient elution with a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Ionization: Electrospray Ionization (ESI) in positive ion mode is commonly used.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard (this compound) are monitored for quantification.

-

Sample Preparation: Biological samples typically require a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of a target analyte using an isotopically labeled internal standard like this compound.

Signaling Pathways

Cyproterone Acetate exerts its biological effects by modulating key signaling pathways. The primary mechanism of action is through the antagonism of the Androgen Receptor (AR). Additionally, it has been shown to influence other cellular pathways, including the TRAIL-induced apoptosis pathway and the IRE1α signaling pathway.

Androgen Receptor (AR) Signaling Pathway

Cyproterone Acetate is a competitive antagonist of the Androgen Receptor. In normal physiological conditions, androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) bind to the AR in the cytoplasm, leading to its activation, dimerization, and translocation to the nucleus. In the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, initiating the transcription of target genes involved in cell growth and proliferation. Cyproterone Acetate blocks this pathway by binding to the AR and preventing the binding of androgens, thereby inhibiting the downstream signaling cascade.[2][9][10][11][12]

TRAIL-Induced Apoptosis Pathway

Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a cytokine that can induce apoptosis (programmed cell death) in cancer cells. It functions by binding to its death receptors, DR4 and DR5, on the cell surface. This binding triggers the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of caspase-8 and the subsequent caspase cascade, ultimately resulting in apoptosis. Some cancer cells are resistant to TRAIL-induced apoptosis. Studies have shown that Cyproterone Acetate can sensitize androgen-independent prostate cancer cells to TRAIL-induced apoptosis by upregulating the expression of the DR5 receptor.[13]

IRE1α Signaling Pathway

The Inositol-requiring enzyme 1α (IRE1α) is a key sensor of endoplasmic reticulum (ER) stress, a condition that arises from the accumulation of unfolded or misfolded proteins in the ER. Under ER stress, IRE1α becomes activated and initiates the unfolded protein response (UPR) to restore ER homeostasis. Chronic or unresolved ER stress can lead to apoptosis. In the context of polycystic ovary syndrome (PCOS), hyperandrogenism can induce pyroptosis (a form of inflammatory cell death) in ovarian granulosa cells, partly through the activation of the IRE1α signaling pathway. Studies have indicated that Cyproterone Acetate can alleviate this hyperandrogen-induced pyroptosis by ameliorating the activation of the IRE1α pathway.[3][4][5][14][15][16]

Conclusion

This compound is a critical tool for advanced biomedical and pharmaceutical research. This guide has summarized its key physical and chemical properties, drawing upon data from its unlabeled counterpart where necessary. The outlined experimental protocols provide a foundation for its analytical application, and the signaling pathway diagrams offer a visual representation of its complex biological mechanisms of action. This information is intended to support the scientific community in the effective utilization of this important research compound.

References

- 1. clinivex.com [clinivex.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound (Major) | LGC Standards [lgcstandards.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cyproterone Acetate-13C2-D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 7. bdg.co.nz [bdg.co.nz]

- 8. This compound (Major) | CymitQuimica [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Transcription - Androgen Receptor nuclear signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 12. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 13. Schematic overview of the human tumour necrosis factor-related apoptosis-inducing ligand (TRAIL) apoptosis pathway [pfocr.wikipathways.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Structure and Molecular Mechanism of ER Stress Signaling by the Unfolded Protein Response Signal Activator IRE1 [frontiersin.org]

Commercial Suppliers and Technical Guide for Cyproterone Acetate-13C2,d3

For researchers, scientists, and drug development professionals requiring isotopically labeled standards, Cyproterone (B1669671) Acetate-13C2,d3 is a critical reference material for use in quantitative bioanalytical studies, such as mass spectrometry-based assays. This guide provides an in-depth overview of its commercial availability, typical quality specifications, and relevant technical methodologies.

Commercial Availability

Several specialized chemical suppliers offer Cyproterone Acetate-13C2,d3. These companies provide the compound, typically synthesized for research and development purposes, and supply it with a Certificate of Analysis (CoA) detailing its quality and purity. Below is a summary of prominent commercial suppliers.

| Supplier | Product Name | Product Code / SKU | Molecular Formula | Notes |

| LGC Standards | This compound (Major) | TRC-C989102 | C₂₂¹³C₂H₂₆D₃ClO₄ | Available in 1 mg and 10 mg pack sizes. A certificate indicating the exact weight is provided with the product.[1] |

| BDG Synthesis | This compound | 130805-10 | C₂₂¹³C₂H₂₆D₃ClO₄ | A Certificate of Analysis is provided, including NMR spectra and HPLC chromatogram. Target HPLC purity is >98%.[2] |

| Simson Pharma Limited | Cyproterone Acetate-13C2-D3 | C490011 | C₂₂¹³C₂H₂₆D₃ClO₄ | Accompanied by a Certificate of Analysis.[3] |

| Daicel Pharma Standards | Cyproterone Acetate-13C2D3 | DCTI-A-000178 | C₂₂¹³C₂H₂₆D₃ClO₄ | A sample Certificate of Analysis is available on their website.[4] |

| Clinivex | This compound (Major) | RCLS2L125499 | C₂₂¹³C₂H₂₆D₃ClO₄ | Intended for laboratory use only. A CoA is provided with recommended storage conditions.[5] |

| VIVAN Life Sciences | This compound | VLCS-00580 | C₂₂¹³C₂H₂₆D₃ClO₄ | CoA, MASS, NMR, and HPLC data are provided with the compound. |

Technical Data Summary

The following table summarizes the typical physicochemical properties and quality specifications for commercially available this compound, based on information from suppliers and representative data.

| Parameter | Specification | Method |

| Chemical Name | (1β,2β)-17-(Acetyloxy-13C2,d3)-6-chloro-1,2-dihydro-3'H-cyclopropa[4][6]pregna-1,4,6-triene-3,20-dione | IUPAC Nomenclature |

| Molecular Formula | C₂₂¹³C₂H₂₆D₃ClO₄ | - |

| Molecular Weight | 421.94 g/mol | Mass Spectrometry |

| Unlabeled CAS Number | 427-51-0 | - |

| Appearance | White to off-white solid | Visual Inspection |

| Chemical Purity (HPLC) | ≥98% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Enrichment | Not consistently specified; typically ≥99% for ¹³C and ≥98% for Deuterium | Mass Spectrometry / Nuclear Magnetic Resonance (NMR) |

| Identity Confirmation | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Storage | 2-8°C, protected from light and moisture | Supplier Recommendation |

Experimental Protocols

Generalized Synthesis of Isotopically Labeled Cyproterone Acetate (B1210297)

The synthesis of isotopically labeled Cyproterone Acetate is a multi-step process. While specific proprietary methods are not disclosed by suppliers, a generalized pathway can be inferred from the patent literature. The labeling with ¹³C and Deuterium is typically introduced in the acetyl group.

A plausible synthetic approach involves the synthesis of the unlabeled Cyproterone core, followed by acetylation using a labeled acetylating agent, such as Acetyl-1,2-¹³C₂, d₃-chloride or the corresponding anhydride.

Below is a DOT script for a generalized logical workflow for the synthesis.

Quality Control and Analytical Methodology

The quality of this compound is assessed using a combination of analytical techniques to confirm its identity, purity, and isotopic enrichment.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

A representative HPLC method for the analysis of Cyproterone Acetate involves a reversed-phase column.

-

Column: C18, e.g., 250 x 4.6 mm, 5 µm particle size

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water. A typical isocratic condition is Acetonitrile:Water (60:40 v/v).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Quantification: The chemical purity is determined by the peak area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Isotopic Enrichment:

-

¹H NMR: To confirm the overall structure of the molecule. The integration of proton signals will be altered in the deuterated positions.

-

¹³C NMR: To confirm the presence and position of the ¹³C labels.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment:

-

High-resolution mass spectrometry is used to confirm the exact mass of the labeled compound, which will differ from the unlabeled standard by the mass of the incorporated isotopes.

The following DOT script illustrates a typical quality control workflow.

References

- 1. This compound (Major) | LGC Standards [lgcstandards.com]

- 2. bdg.co.nz [bdg.co.nz]

- 3. Cyproterone Acetate-13C2-D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 4. Cyproterone Acetate-13C2D3 - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. clinivex.com [clinivex.com]

- 6. cyproterone acetate | CAS 427-51-0 | LGC Standards [lgcstandards.com]

Cyproterone Acetate-13C2,d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cyproterone (B1669671) Acetate-13C2,d3, a stable isotope-labeled internal standard for Cyproterone Acetate (B1210297). This document outlines the typical quality specifications, analytical methodologies for its characterization, and its primary mechanism of action.

Certificate of Analysis: Representative Data

A Certificate of Analysis (CoA) for Cyproterone Acetate-13C2,d3 provides critical data on its identity, purity, and quality. While specific batch data varies, the following tables summarize the typical quantitative information found in a CoA for this reference standard.[1]

Table 1: Identity and General Properties

| Parameter | Specification |

| Chemical Name | (1β,2β)-17-(Acetyloxy-13C2,d3)-6-chloro-1,2-dihydro-3'H-cyclopropa[2][3]pregna-1,4,6-triene-3,20-dione |

| Molecular Formula | C₂₂¹³C₂H₂₆D₃ClO₄ |

| Molecular Weight | 421.94 g/mol |

| CAS Number | 427-51-0 (Unlabelled) |

| Appearance | White to Off-White Solid |

Table 2: Purity and Quality Control

| Analytical Test | Method | Specification |

| Purity (HPLC) | HPLC-UV | ≥ 98% |

| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterium (B1214612), ≥ 99% ¹³C |

| Chemical Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to Structure |

| Residual Solvents | GC-HS | Meets USP <467> Requirements |

| Water Content | Karl Fischer Titration | ≤ 0.5% |

Experimental Protocols

The characterization of this compound relies on several key analytical techniques to ensure its identity, purity, and suitability as an internal standard.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the chemical purity of this compound by separating it from any potential impurities.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Methanol (B129727) (for sample preparation)

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, typically a gradient mixture of acetonitrile and water.

-

Standard Preparation: Accurately weigh and dissolve a known amount of this compound in methanol to a final concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

UV Detection Wavelength: 282 nm

-

-

Analysis: Inject the prepared standard solution into the HPLC system. The purity is calculated based on the area percentage of the principal peak relative to the total peak area.

Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation

Objective: To confirm the molecular weight and assess the isotopic enrichment of this compound.

Instrumentation:

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., ESI).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample directly into the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in a positive ion mode.

-

Analysis:

-

Confirm the presence of the [M+H]⁺ ion corresponding to the labeled compound's molecular weight (422.94).

-

Analyze the isotopic distribution to confirm the incorporation of two ¹³C atoms and three deuterium atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure and the position of the isotopic labels.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Solvent:

-

Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

Procedure:

-

Sample Preparation: Dissolve a small amount of the substance in the deuterated solvent.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Analysis:

-

The ¹H NMR spectrum will show the absence of signals corresponding to the deuterated positions.

-

The ¹³C NMR spectrum will show signals corresponding to the ¹³C-labeled carbons.

-

The overall spectra should be consistent with the structure of Cyproterone Acetate.

-

Visualizations: Workflows and Pathways

To better illustrate the analytical process and the biological context of Cyproterone Acetate, the following diagrams are provided.

Caption: Analytical workflow for this compound.

Caption: Signaling pathway of Cyproterone Acetate.

Mechanism of Action

Cyproterone Acetate (CPA) is a synthetic steroidal antiandrogen and progestin.[3] Its isotopically labeled form, this compound, is used as an internal standard in pharmacokinetic and metabolic studies to precisely quantify the parent drug.[4][5] The therapeutic effects of CPA are achieved through a multi-faceted mechanism:

-

Androgen Receptor Antagonism: CPA competitively binds to androgen receptors, preventing endogenous androgens like testosterone and dihydrotestosterone (B1667394) (DHT) from binding and activating them.[3][6][7] This direct blockade of androgen receptors in tissues like the prostate gland is a primary component of its action.[3][8]

-

Inhibition of Gonadotropin Release: CPA exerts a negative feedback effect on the hypothalamus and pituitary gland.[3][8] This leads to a reduction in the secretion of Luteinizing Hormone (LH).[3][8] Since LH stimulates the testes to produce testosterone, this action results in lower circulating levels of androgens.[3][7]

-

Progestogenic Activity: CPA also has progestogenic properties, meaning it can activate progesterone (B1679170) receptors. This activity contributes to its antigonadotropic effects.[3]

References

- 1. bdg.co.nz [bdg.co.nz]

- 2. This compound (Major) | LGC Standards [lgcstandards.com]

- 3. What is the mechanism of Cyproterone Acetate? [synapse.patsnap.com]

- 4. veeprho.com [veeprho.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Pharmacology of cyproterone acetate - Wikipedia [en.wikipedia.org]

- 8. Cyproterone Acetate | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Storage and Stability of Cyproterone Acetate-13C2,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions and stability profile of Cyproterone (B1669671) Acetate-13C2,d3. It includes detailed experimental protocols for stability testing and information on potential degradation pathways, synthesized from established analytical methods for Cyproterone Acetate (B1210297) and general guidelines for pharmaceutical stability studies.

Introduction

Cyproterone Acetate-13C2,d3 is an isotopically labeled version of Cyproterone Acetate (CPA), a synthetic steroidal antiandrogen and progestin. Labeled compounds such as this are crucial for a variety of research applications, including pharmacokinetic studies, metabolic profiling, and as internal standards in quantitative bioanalysis. Ensuring the stability of this reference standard is paramount to obtaining accurate and reproducible experimental results. This guide outlines the best practices for storage and provides a framework for conducting stability studies.

Recommended Storage and Handling

To maintain the integrity and purity of this compound, it is essential to adhere to proper storage and handling procedures. The following recommendations are based on information provided by various suppliers and general best practices for steroid compounds.

Table 1: Recommended Storage Conditions for this compound

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation. For long-term storage, some suppliers may recommend -20°C. |

| Light | Protect from light | To prevent photodegradation. Store in an amber vial or a light-blocking container. |

| Moisture | Store in a tightly sealed container | To prevent hydrolysis of the acetate group. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Recommended for long-term storage to prevent oxidation. |

For transportation, the compound may be shipped at ambient temperature, with blue ice, or dry ice, depending on the supplier and the duration of transit. Upon receipt, it is crucial to transfer the compound to the recommended storage conditions immediately.

Stability Profile and Degradation Pathways

The stability of this compound is expected to be comparable to that of unlabeled Cyproterone Acetate. The primary degradation pathways for CPA are hydrolysis, oxidation, and photodegradation. The isotopic labeling at the 13C2 and d3 positions is not expected to significantly alter these pathways, as they are not directly involved in the most common degradation reactions.

3.1. Known and Potential Degradation Products

Forced degradation studies on unlabeled Cyproterone Acetate have identified several potential degradation products and impurities.[1] These are likely to be the same for the isotopically labeled compound.

Table 2: Potential Degradation Products of Cyproterone Acetate

| Degradation Product | Formation Pathway |

| Cyproterone (deacetylated parent) | Hydrolysis |

| 15β-Hydroxycyproterone acetate | Metabolism (Oxidation via CYP3A4)[2] |

| 3α-Hydroxy-cyproterone acetate | Metabolism[3] |

| Positional and double-bond isomers | Isomerization |

When heated to decomposition, Cyproterone Acetate may emit toxic fumes of hydrogen chloride.[4]

3.2. Signaling and Metabolic Pathways

Understanding the metabolic fate of Cyproterone Acetate provides insight into its potential degradation in biological systems. The major metabolic pathway involves hydroxylation by the cytochrome P450 enzyme CYP3A4.[2]

Experimental Protocols for Stability Testing

To formally assess the stability of this compound, a comprehensive stability testing program should be implemented. This typically involves long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and establish the stability-indicating nature of the analytical method.

4.1. Stability-Indicating Analytical Method

A validated stability-indicating analytical method is a prerequisite for any stability study. A High-Performance Liquid Chromatography (HPLC) method is commonly used for the analysis of Cyproterone Acetate and its impurities.[1][5]

Table 3: Example of a Stability-Indicating HPLC Method for Cyproterone Acetate

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)[6] |

| Mobile Phase | Acetonitrile and water mixture (e.g., 60:40 v/v)[5] |

| Flow Rate | 1.0 mL/min[6] |

| Detection | UV at 254 nm[5] |

| Injection Volume | 20 µL |

| Column Temperature | 45°C |

4.2. Long-Term and Accelerated Stability Studies

These studies are designed to evaluate the stability of the compound under recommended storage conditions and under stressed conditions to accelerate degradation.

Table 4: Conditions for Long-Term and Accelerated Stability Studies (based on ICH guidelines)

| Study Type | Storage Condition | Testing Frequency |

| Long-Term | 2-8°C | 0, 3, 6, 9, 12, 18, 24, 36 months |

| Accelerated | 25°C / 60% RH or 40°C / 75% RH | 0, 3, 6 months |

The frequency of testing for long-term studies can be adjusted, for example, every 3 months for the first year, every 6 months for the second year, and annually thereafter.[7]

4.3. Forced Degradation Studies

Forced degradation studies are performed to identify the degradation pathways and potential degradation products under various stress conditions.[8]

Table 5: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Duration |

| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C |

| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60°C |

| Oxidation | 3% H₂O₂ | 24 hours at room temperature |

| Thermal Degradation | Dry heat at 80°C | 48 hours |

| Photostability | ICH Q1B compliant light exposure | As per guidelines |

4.4. Experimental Workflow

The following diagram illustrates a general workflow for conducting a stability study of this compound.

References

- 1. veeprho.com [veeprho.com]

- 2. Pharmacology of cyproterone acetate - Wikipedia [en.wikipedia.org]

- 3. Identification of 3 alpha-hydroxy-cyproterone acetate as a metabolite of cyproterone acetate in the bile of female rats and the potential of this and other already known or putative metabolites to form DNA adducts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyproterone Acetate | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A stability-indicating HPLC method to determine cyproterone acetate in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journalijcar.org [journalijcar.org]

- 7. ema.europa.eu [ema.europa.eu]

- 8. medcraveonline.com [medcraveonline.com]

In-Depth Technical Guide: Safety Data Sheet for Cyproterone Acetate-13C2,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and toxicological properties of Cyproterone Acetate-13C2,d3. The information is compiled from various sources and presented in a format designed for clarity and accessibility for its intended scientific audience.

Section 1: Chemical Identification and Physicochemical Properties

This compound is a stable isotope-labeled version of Cyproterone Acetate (B1210297), a synthetic steroidal antiandrogen and progestin. The isotopic labeling makes it a valuable tool in various research applications, including pharmacokinetic studies and as an internal standard in analytical methods.

| Property | Value |

| Chemical Name | (1β,2β)-17-(Acetyloxy-13C2,d3)-6-chloro-1,2-dihydro-3'H-cyclopropa[1][2]pregna-1,4,6-triene-3,20-dione |

| Synonyms | Androcur-13C2,d3, CPA-13C2,d3, Cyprostat-13C2,d3[3] |

| CAS Number | Not available for labeled compound (Unlabeled: 427-51-0)[3][4][5] |

| Molecular Formula | C22¹³C₂H₂₆D₃ClO₄[1][2][3][5][6][7][8] |

| Molecular Weight | 421.94 g/mol [2][3][5][6][7][8] |

| Appearance | Solid, white crystalline powder[9] |

| Solubility | Practically insoluble in water; very soluble in methylene (B1212753) chloride; freely soluble in acetone; soluble in methanol; sparingly soluble in anhydrous ethanol.[10] |

| Storage Conditions | Recommended storage is at 2-8°C in a refrigerator.[7] General guidance suggests storing in tightly closed containers at room temperature, protected from light and moisture, unless otherwise specified.[1] |

Section 2: Hazard Identification and GHS Classification

The hazard classification for this compound is based on the data for the unlabeled parent compound, Cyproterone Acetate. The isotopic labeling is not expected to alter the toxicological properties of the molecule.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[4] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[4][11] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[4][11] |

| Carcinogenicity | 2 | H351: Suspected of causing cancer[4] |

| Reproductive Toxicity | 1B | H360-H362: May damage fertility or the unborn child. May cause harm to breast-fed children[4] |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure[4] |

| Hazardous to the Aquatic Environment, Chronic Hazard | 2 | H411: Toxic to aquatic life with long lasting effects[4] |

GHS Pictograms:

Health Hazard, Irritant, Environment

Section 3: Experimental Protocols

The following are generalized experimental protocols relevant to the safety and handling of this compound, based on standard practices for hazardous chemical compounds.

Protocol for Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4][13]

-

Personal Protective Equipment:

-

Hand Protection: Wear impermeable and resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat, and ensure skin is not exposed. For operations with a risk of significant exposure, consider additional protective clothing.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]

First-Aid Measures Protocol

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms persist.[4]

-

Skin Contact: In case of skin contact, immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[13]

Fire-Fighting Measures Protocol

-

Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[4] A solid water stream may be inefficient.[4]

-

Special Hazards: No specific data is available for the labeled compound, but thermal decomposition of similar compounds may produce toxic fumes of carbon monoxide, carbon dioxide, and hydrogen chloride.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Disposal Protocol

-

Waste Disposal: Dispose of this material and its container as hazardous waste.[9] All waste disposal must be conducted in accordance with local, state, and federal regulations.[9]

-

Environmental Precautions: Avoid release to the environment.[9][11] Inform the respective authorities in case of seepage into water courses or sewage systems.[4]

Section 4: Signaling Pathway and Mechanism of Action

Cyproterone Acetate acts as an antagonist of the androgen receptor (AR).[10] It competitively inhibits the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the AR, thereby preventing the receptor's activation and the subsequent transcription of androgen-responsive genes. Additionally, its progestational activity leads to a negative feedback on the hypothalamic-pituitary-gonadal axis, reducing the secretion of luteinizing hormone (LH) and consequently, testosterone production.[10]

Caption: Mechanism of action of Cyproterone Acetate at the cellular level.

Section 5: Experimental Workflows

The use of this compound as an internal standard is crucial for accurate quantification in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS).

Caption: A typical experimental workflow for using this compound as an internal standard.

Section 6: Logical Relationships in Safety Assessment

The overall safety assessment of a chemical compound involves a logical progression from its intrinsic properties to risk management measures.

Caption: Logical relationship diagram for chemical safety assessment.

References

- 1. clinivex.com [clinivex.com]

- 2. This compound (Major) | LGC Standards [lgcstandards.com]

- 3. This compound (Major) | CymitQuimica [cymitquimica.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. scbt.com [scbt.com]

- 6. Cyproterone Acetate-13C2-D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Cyproterone Acetate-13C2-D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. Cyproterone acetate | 427-51-0 [chemicalbook.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. Cyproterone Acetate | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

Isotopic Purity of Cyproterone Acetate-¹³C₂,d₃: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methods and data related to the isotopic purity of Cyproterone Acetate-¹³C₂,d₃, a crucial stable isotope-labeled internal standard used in quantitative bioanalytical studies. Accurate determination of isotopic enrichment is paramount for the precise quantification of unlabeled Cyproterone Acetate in various biological matrices.

Quantitative Data Summary

The isotopic purity of a given batch of Cyproterone Acetate-¹³C₂,d₃ is determined by assessing the relative abundance of different isotopic species. High-resolution mass spectrometry is the primary technique for this analysis. While specific batch data may vary, a high-purity standard will typically exhibit the following characteristics. The data presented in the tables below is illustrative of a high-purity batch.

Table 1: Isotopic Distribution of Cyproterone Acetate-¹³C₂,d₃ by Mass Spectrometry

| Isotopic Species | Description | Expected Relative Abundance (%) |

| M+5 | ¹²C₂₀¹³C₂¹H₂₆³H₃ClO₄ | > 99% |

| M+4 | ¹²C₂₁¹³C₁¹H₂₆³H₃ClO₄ | < 1% |

| M+3 | ¹²C₂₂¹H₂₆³H₃ClO₄ | < 0.5% |

| M+2 | ¹²C₂₀¹³C₂¹H₂₇³H₂ClO₄ | < 0.1% |

| M+1 | ¹²C₂₀¹³C₂¹H₂₈³H₁ClO₄ | < 0.1% |

| M+0 | Unlabeled Cyproterone Acetate | < 0.1% |

Table 2: Chemical Purity by HPLC

| Parameter | Specification |

| Chemical Purity | > 98% |

It is standard practice for suppliers of stable isotope-labeled compounds to provide a Certificate of Analysis (CoA) with each batch, detailing the specific isotopic enrichment and chemical purity data.[1]

Experimental Protocols

The determination of isotopic and chemical purity of Cyproterone Acetate-¹³C₂,d₃ relies on a combination of chromatographic and spectroscopic techniques.

Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

A strategy utilizing Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (LC-ESI-HRMS) is a common approach to determine the isotopic enrichment of labeled compounds.[2]

Methodology:

-

Sample Preparation: A dilute solution of Cyproterone Acetate-¹³C₂,d₃ is prepared in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

-

Chromatographic Separation: The sample is injected into a liquid chromatography system, typically a UHPLC, to separate the analyte from any potential impurities.

-

Mass Spectrometric Analysis: The eluent from the LC is introduced into a high-resolution mass spectrometer. A full scan mass spectrum is acquired in positive ion mode.

-

Data Analysis: The isotopic cluster of the molecular ion is analyzed. The relative intensities of the peaks corresponding to the desired labeled compound (M+5) and other isotopic variants (M+4, M+3, etc.) are integrated. The isotopic purity is calculated from these integrated areas, often after correction for the natural abundance of isotopes.

Confirmation of Labeling Position and Structural Integrity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed to confirm the positions of the isotopic labels and the overall structural integrity of the molecule.[2]

Methodology:

-

Sample Preparation: A concentrated solution (5-10 mg) of Cyproterone Acetate-¹³C₂,d₃ is prepared in a deuterated solvent (e.g., chloroform-d).

-

NMR Analysis: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.

-

Data Analysis: The ¹³C NMR spectrum is analyzed to confirm the enrichment at the specific carbon positions. The absence of signals at the chemical shifts corresponding to the unlabeled positions and the presence of enhanced signals at the labeled positions confirm the site of labeling. The ¹H NMR spectrum is used to confirm the deuterium (B1214612) labeling by observing the reduction or absence of signals at the expected positions. The overall spectra are compared to a reference spectrum of unlabeled Cyproterone Acetate to ensure structural integrity.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical processes for determining the isotopic purity of Cyproterone Acetate-¹³C₂,d₃.

References

Methodological & Application

Application of Cyproterone Acetate-13C2,d3 in Quantitative Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Cyproterone (B1669671) Acetate-13C2,d3 as an internal standard in the quantitative analysis of Cyproterone Acetate (B1210297) (CPA) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, offering high accuracy and precision by correcting for matrix effects and variations in sample processing.[1][2][3]

Introduction

Cyproterone Acetate (CPA) is a synthetic steroidal antiandrogen with progestogenic properties, widely used in the treatment of prostate cancer, severe acne, and hirsutism.[4] Accurate quantification of CPA in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Stable isotope-labeled internal standards, such as Cyproterone Acetate-13C2,d3, are ideal for LC-MS/MS-based quantification as they share near-identical physicochemical properties with the unlabeled analyte, ensuring they co-elute chromatographically and experience similar ionization and fragmentation, thereby providing reliable correction for analytical variability.[3]

Principle of the Method

This method utilizes a robust LC-MS/MS approach for the sensitive and selective quantification of CPA in human plasma. Plasma samples are prepared using liquid-liquid extraction to isolate the analyte and the internal standard. The extracted samples are then subjected to reversed-phase liquid chromatography for separation, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the method based on validated assays for cyproterone acetate.

Table 1: Linearity and Sensitivity

| Parameter | Value |

| Linearity Range | 0.1 - 50.0 ng/mL[5] |

| Correlation Coefficient (r²) | > 0.994[4] |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[5] |

Table 2: Precision

| Quality Control Sample | Intra-batch Precision (%RSD) | Inter-batch Precision (%RSD) |

| Low QC (0.3 ng/mL) | 1.8 - 5.6%[5] | 2.2 - 5.55%[5] |

| Medium QC (20.0 ng/mL) | 1.8 - 5.6%[5] | 2.2 - 5.55%[5] |

| High QC (40.0 ng/mL) | 1.8 - 5.6%[5] | 2.2 - 5.55%[5] |

Table 3: Accuracy

| Quality Control Sample | Intra-batch Accuracy (%) | Inter-batch Accuracy (%) |

| Low QC (0.3 ng/mL) | 92.0 - 99.4%[5] | 95.5 - 100.0%[5] |

| Medium QC (20.0 ng/mL) | 92.0 - 99.4%[5] | 95.5 - 100.0%[5] |

| High QC (40.0 ng/mL) | 92.0 - 99.4%[5] | 95.5 - 100.0%[5] |

Experimental Protocols

A detailed methodology for the quantification of Cyproterone Acetate in human plasma using this compound as an internal standard is provided below.

Materials and Reagents

-

Cyproterone Acetate (Reference Standard)

-

This compound (Internal Standard)

-

HPLC-grade Methanol (B129727)

-

HPLC-grade Acetonitrile

-

HPLC-grade Water

-

Formic Acid

-

Ammonium Acetate

-

Human Plasma (blank)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

-

Analytical Column: C18, 100 x 2.1 mm, 1.8 µm

-

Vortex mixer

-

Centrifuge

-

Pipettes and tips

Experimental Workflow

Detailed Protocol

1. Standard and Internal Standard Stock Solution Preparation

-

Prepare stock solutions of Cyproterone Acetate and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare working solutions by serial dilution of the stock solutions with methanol to achieve the desired concentrations for the calibration curve and quality control samples.

2. Sample Preparation

-

To 200 µL of plasma sample, add 20 µL of the this compound internal standard working solution.

-

Add 1 mL of cyclohexane and vortex for 1 minute.

-

Centrifuge the samples at 4000 rpm for 10 minutes.

-

Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 200 µL of the mobile phase.

3. LC-MS/MS Analysis

-

Liquid Chromatography Conditions:

-

Column: C18, 100 x 2.1 mm, 1.8 µm

-

Mobile Phase: A) 10 mmol/L Ammonium Acetate in water, B) Methanol

-

Gradient: A suitable gradient to ensure separation from matrix components. A common starting point is 15% B, ramping up to 85% B over a few minutes.[6]

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Cyproterone Acetate: Precursor ion (Q1) m/z 417.4 -> Product ion (Q3) m/z 357.4[7]

-

This compound: Precursor ion (Q1) m/z 422.9 -> Product ion (Q3) m/z 360.9 (predicted)

-

-

Optimize other MS parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.

-

4. Data Analysis

-

Integrate the peak areas for both Cyproterone Acetate and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Cyproterone Acetate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway and Logical Relationships

Cyproterone Acetate's primary mechanism of action involves the androgen and progesterone (B1679170) signaling pathways. The quantification of CPA is a critical step in understanding its pharmacokinetics, which in turn influences its therapeutic effect on these pathways.

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a highly reliable and robust method for the quantitative analysis of Cyproterone Acetate in biological matrices. This approach ensures high accuracy and precision, making it suitable for a wide range of applications in clinical and pharmaceutical research.

References

- 1. veeprho.com [veeprho.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 6. LC-MS Determination of Cyproterone Acetate in Human Plasma andStu...: Ingenta Connect [ingentaconnect.com]

- 7. Fully automated method for the liquid chromatographic-tandem mass spectrometric determination of cyproterone acetate in human plasma using restricted access material for on-line sample clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Cyproterone Acetate in Biological Matrices using Cyproterone Acetate-¹³C₂,d₃ as an Internal Standard for LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyproterone (B1669671) acetate (B1210297) (CPA) is a synthetic steroidal antiandrogen and progestin that is widely used in the treatment of prostate cancer, acne, hirsutism, and in hormone therapy. Accurate and reliable quantification of CPA in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and robustness.[1][2]

The use of a stable isotope-labeled (SIL) internal standard is a key strategy to ensure the accuracy and precision of quantitative LC-MS/MS assays. SIL internal standards, such as Cyproterone Acetate-¹³C₂,d₃, have chemical and physical properties that are nearly identical to the analyte of interest. This allows them to effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby minimizing matrix effects and improving data quality.

This application note provides a detailed protocol for the quantification of cyproterone acetate in human plasma using Cyproterone Acetate-¹³C₂,d₃ as an internal standard with LC-MS/MS. The protocol includes procedures for sample preparation by liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PP), as well as optimized LC-MS/MS parameters.

Experimental Protocols

Materials and Reagents

-

Cyproterone Acetate (analytical standard)

-

Cyproterone Acetate-¹³C₂,d₃ (internal standard)

-

HPLC-grade methanol (B129727), acetonitrile (B52724), and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Human plasma (drug-free)

-

Solvents for extraction (e.g., diethyl ether, hexane, dichloromethane, isopropanol)

-

Solid-phase extraction cartridges (e.g., C18)

Standard and Quality Control Sample Preparation

-

Primary Stock Solutions: Prepare primary stock solutions of Cyproterone Acetate and Cyproterone Acetate-¹³C₂,d₃ in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of Cyproterone Acetate by serial dilution of the primary stock solution with methanol:water (1:1, v/v) to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of Cyproterone Acetate-¹³C₂,d₃ at an appropriate concentration (e.g., 100 ng/mL) in methanol:water (1:1, v/v).

-

Calibration Curve and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration curve standards and QC samples at low, medium, and high concentrations.

Sample Preparation

Choose one of the following sample preparation methods based on laboratory resources and desired sample cleanup level.

-

To 200 µL of plasma sample, add 25 µL of the Internal Standard Working Solution.

-

Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and hexane).

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase and inject into the LC-MS/MS system.

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

To 200 µL of plasma sample, add 25 µL of the Internal Standard Working Solution.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 30% methanol in water to remove interferences.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase and inject into the LC-MS/MS system.

-

To 100 µL of plasma sample, add 25 µL of the Internal Standard Working Solution.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Inject an aliquot of the supernatant directly into the LC-MS/MS system or evaporate and reconstitute in mobile phase if further concentration is needed.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that can be adapted and optimized for the specific instrumentation used.

| Parameter | Recommended Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 50% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Cyproterone Acetate: To be optimized (e.g., m/z 417.4 -> 357.4)[3] Cyproterone Acetate-¹³C₂,d₃: To be optimized (e.g., m/z 422.4 -> 362.4) |

| Ion Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

Note: MRM transitions should be optimized by infusing the analyte and internal standard solutions into the mass spectrometer.

Data Presentation

The following tables summarize typical quantitative performance data for the analysis of cyproterone acetate in human plasma using LC-MS/MS. These values are based on published methods and may vary depending on the specific instrumentation and protocol used.[4][5]

Table 1: Linearity and Range

| Analyte | Matrix | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Cyproterone Acetate | Human Plasma | 0.1 - 50.0 | > 0.99 |

| Cyproterone Acetate | Human Plasma | 3.09 - 1030.0 | > 0.99 |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 0.3 | 1.8 - 5.6 | 92.0 - 99.4 | 2.2 - 5.55 | 95.5 - 100.0 |

| Medium | 20.0 | 1.8 - 5.6 | 92.0 - 99.4 | 2.2 - 5.55 | 95.5 - 100.0 |